1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene
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Overview
Description
1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, featuring a bromine atom, an isopropyl group, a methoxy group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 5-isopropyl-4-methoxy-2-methylbenzene using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions at the benzene ring, such as nitration, sulfonation, or alkylation.
Oxidation and Reduction: The isopropyl and methoxy groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and alkyl halides for alkylation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or alkyl-substituted benzene derivatives.
Oxidation and Reduction: Formation of alcohols, ketones, or alkanes depending on the specific reaction conditions.
Scientific Research Applications
1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a benzenonium ion in electrophilic aromatic substitution. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds with nucleophiles. The methoxy and isopropyl groups can influence the reactivity and orientation of substitution reactions on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methylbenzene: Lacks the isopropyl and methoxy groups, making it less sterically hindered and less electron-donating.
1-Bromo-2-isopropyl-4-methoxybenzene: Similar structure but with different substitution pattern, affecting its reactivity and properties.
1-Bromo-3,5-dimethylbenzene: Contains two methyl groups instead of isopropyl and methoxy groups, leading to different chemical behavior.
Uniqueness
The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups creates a compound with distinct chemical properties compared to its analogs .
Properties
IUPAC Name |
1-bromo-4-methoxy-2-methyl-5-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-7(2)9-6-10(12)8(3)5-11(9)13-4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIBSMVSZBQOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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